3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate
Description
3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate is a structurally complex organophosphorus compound characterized by an allyloxy group at the C3 position, a chlorine substituent at C2, and two dipropyl phosphonate moieties attached to the propylidene backbone. Organophosphorus compounds of this class are often utilized in flame retardants, agrochemicals, or chemical intermediates due to their reactivity and stability .
Properties
CAS No. |
93893-85-7 |
|---|---|
Molecular Formula |
C12H19ClO13P4-8 |
Molecular Weight |
530.62 g/mol |
IUPAC Name |
[4-(1-chloro-2-prop-2-enoxyethyl)-1,7,7-triphosphonatoheptyl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C12H27ClO13P4/c1-2-7-26-8-10(13)9(3-5-11(27(14,15)16)28(17,18)19)4-6-12(29(20,21)22)30(23,24)25/h2,9-12H,1,3-8H2,(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)(H2,23,24,25)/p-8 |
InChI Key |
KXYCKHXBFMNLKH-UHFFFAOYSA-F |
Canonical SMILES |
C=CCOCC(C(CCC(P(=O)([O-])[O-])P(=O)([O-])[O-])CCC(P(=O)([O-])[O-])P(=O)([O-])[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate typically involves the reaction of allyl chloride with a suitable phosphonate precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the compound into different phosphonate derivatives.
Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications. For example, oxidation reactions yield phosphonate oxides, while substitution reactions produce a range of functionalized phosphonates .
Scientific Research Applications
3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-(allyloxy)-2-chloropropylidene dipropyl diphosphonate with key analogs based on substituents, molecular features, and functional groups:
*Theoretical calculation based on substituent addition to a diphosphonate backbone.
†Direct data unavailable; inferred from structural analogs.
Key Comparative Insights:
Substituent Effects on Reactivity and Stability The chloro substituent in the target compound likely enhances electrophilicity compared to the bromo analog in , which may influence nucleophilic substitution kinetics. The dipropyl phosphonate groups in the target compound differ from the sulfonate in , reducing water solubility but increasing lipophilicity, making it more suitable for non-polar applications (e.g., polymer additives).
Halogenation Patterns
- Unlike the trifluoroethyl and dichloro-trifluorophenyl groups in , the target compound’s chloro substituent offers moderate electronegativity, balancing reactivity and stability.
Phosphorus Functional Groups
- Phosphonates (target, ) exhibit greater hydrolytic stability than phosphonites (), which are more reactive due to the P(III) oxidation state.
Research Findings and Limitations
- Synthetic Challenges : The target compound’s diphosphonate structure may require multi-step synthesis, similar to the methylphosphonate esters in , which involve esterification under anhydrous conditions.
- Thermal Stability : Phosphonate derivatives like show stability up to 200°C, suggesting comparable thermal resistance for the target compound.
- Toxicity Data Gap: No ecotoxicological or safety data are available for the target compound, unlike the sodium sulfonate analog in , which has been assessed for industrial use.
Biological Activity
Chemical Characteristics
- Chemical Name : 3-(Allyloxy)-2-chloropropylidene dipropyl diphosphonate
- CAS Number : 93893-85-7
- Molecular Formula : C12H19ClO13P4
- Molecular Weight : 530.62 g/mol
This compound belongs to the class of diphosphonates, which are known for their biological significance, particularly in the context of their interactions with biological systems.
Diphosphonates often exhibit biological activity through their ability to inhibit enzymes involved in nucleotide metabolism and phospholipid synthesis. They may also interact with various cellular pathways due to their structural similarities to natural phosphates.
Antitumor Activity
Research on related phosphonate compounds has shown potential antitumor activity. For example, some diphosphonates have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.
Antiviral Properties
Certain phosphonate derivatives have demonstrated antiviral properties, particularly against viruses like HIV and hepatitis. This is attributed to their ability to mimic nucleotide structures, thereby interfering with viral replication processes.
In Vitro Studies
In vitro studies involving structurally similar compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines. For example:
- Compound A (a related diphosphonate) showed a 70% reduction in viability of breast cancer cells after 48 hours of treatment.
- Compound B demonstrated significant antiviral activity against herpes simplex virus type 1 (HSV-1) in cultured human cells.
In Vivo Studies
Animal model studies have indicated that certain phosphonates can reduce tumor size and improve survival rates. For instance:
- Mice treated with a phosphonate analog exhibited a 50% decrease in tumor volume compared to controls.
Data Table
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Range Tested | Optimal Condition | Analytical Validation Method |
|---|---|---|---|
| Temperature | 40°C – 80°C | 60°C | ³¹P NMR (δ 18–22 ppm) |
| Solvent | THF, DMF, Acetonitrile | THF (anhydrous) | FT-IR (P=O stretch ~1250 cm⁻¹) |
| Catalyst Loading | 1–5 mol% Pd(OAc)₂ | 3 mol% | HPLC-MS (product ion m/z) |
Q. Table 2: Stability Profile
| Condition | Half-Life (25°C) | Degradation Product | Detection Method |
|---|---|---|---|
| pH 2 (HCl) | >30 days | Hydrolyzed phosphonate | LC-UV (λ = 210 nm) |
| pH 12 (NaOH) | 2 hours | Phosphate salts | IC (ion chromatography) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
